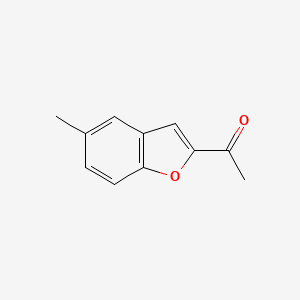

1-(5-Methylbenzofuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-11(13-10)8(2)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQKNXIRUNXZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Methylbenzofuran 2 Yl Ethanone and Its Analogs

Precursor Synthesis and Optimized Reaction Pathways for 1-(5-Methylbenzofuran-2-yl)ethanone

The construction of the 1-(5-methylbenzofuran-2-yl)ethanone scaffold relies on the efficient formation of the benzofuran (B130515) ring system. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic methods.

Catalytic Approaches in Benzofuran Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. elsevier.es The synthesis of benzofurans, including 2-acetylbenzofuran (B162037) derivatives, has significantly benefited from the use of transition metal catalysts. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for constructing the benzofuran ring. nih.govacs.org One common strategy involves the coupling of 2-halophenols with terminal alkynes, followed by intramolecular cyclization. For instance, the Sonogashira coupling of an iodophenol with a suitable alkyne, catalyzed by a palladium complex with a copper co-catalyst, can yield the desired benzofuran structure. nih.govacs.org Luo et al. developed a method for synthesizing benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles using a palladium acetate (B1210297) catalyst. nih.govacs.org

Copper-Catalyzed Reactions: Copper-based catalysts also facilitate benzofuran synthesis. nih.govacs.org A one-pot synthesis developed by Abtahi and Tavakol involves the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of copper iodide. nih.govacs.org This method highlights a green and environmentally friendly approach to benzofuran derivatives. nih.govacs.org

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds. A regioselective protocol for 3-carbonylated benzofuran derivatives has been developed using a gold(III)-catalyzed tandem condensation/rearrangement/cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds. researchgate.net

| Catalyst System | Reactants | Key Features |

| Palladium(II) acetate/bpy | Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile | Synthesis of benzoyl-substituted benzofurans. nih.govacs.org |

| (PPh₃)PdCl₂/CuI | Iodophenol, Terminal alkyne | Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org |

| Copper iodide | o-Hydroxy aldehyde, Amine, Alkyne | One-pot, environmentally benign approach. nih.govacs.org |

| Gold(III) catalyst | O-arylhydroxylamine, 1,3-dicarbonyl compound | Regioselective synthesis of 3-carbonylated benzofurans. researchgate.net |

Multi-component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, thereby increasing synthetic efficiency and atom economy. oup.com Several MCRs have been developed for the synthesis of benzofuran and its derivatives.

One such approach involves a one-pot, five-component reaction to synthesize tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a palladium/copper-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single operation. rsc.org Another example is a three-component synthesis of functionalized hexahydro-1-benzofuran derivatives. researchgate.net Furthermore, a catalyst-free, water-mediated, one-pot four-component reaction has been developed for the synthesis of dihydrofurans, highlighting the potential for green MCRs. researchgate.net

Green Chemistry Principles in the Preparation of 1-(5-Methylbenzofuran-2-yl)ethanone

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov In the context of benzofuran synthesis, this includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. elsevier.es

The use of water as a solvent and the elimination of a catalyst in some MCRs for furan (B31954) derivatives are significant steps towards greener synthesis. researchgate.net Additionally, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, as an eco-friendly medium for copper-catalyzed benzofuran synthesis has been reported. nih.govacs.org Another green approach involves the gas-solid catalytic oxidation of ethylbenzene (B125841) over a modified iron oxide/silica catalyst to produce 2,3-benzofuran. bohrium.com This method offers a novel and efficient pathway for synthesizing the furan ring system. bohrium.com

Novel Derivatization Strategies of the Ethanone (B97240) Moiety

The ethanone group at the 2-position of the benzofuran ring is a versatile handle for further functionalization, allowing for the synthesis of a diverse range of analogs with potentially interesting properties.

Condensation Reactions and Functionalization

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with various nucleophiles. For example, reaction with hydrazides can lead to the formation of hydrazones, which can serve as precursors to other heterocyclic systems. researchgate.net The reaction of 1-(benzofuran-2-yl)ethanone with isatin (B1672199) under alkaline conditions, known as the Pfitzinger reaction, yields 2-(benzofuran-2-yl)quinoline-4-carboxylic acids. researchgate.net

Furthermore, the methyl group of the ethanone can be functionalized. For instance, bromination of 1-(benzofuran-2-yl)ethanone yields 1-(benzofuran-2-yl)-2-bromoethanone, a key intermediate for the synthesis of various derivatives, including thiazoles and thiophenes. researchgate.netprepchem.com

| Reaction Type | Reagents | Product Type |

| Hydrazone formation | Hydrazides | Hydrazones researchgate.net |

| Pfitzinger reaction | Isatin | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acids researchgate.net |

| Bromination | Bromine | 1-(Benzofuran-2-yl)-2-bromoethanone prepchem.com |

Exploration of Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds. fiveable.meopenstax.org These reactions can be employed to introduce various substituents at the ethanone moiety, although direct coupling at the acetyl group is less common than derivatization followed by coupling.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating C-C bonds. openstax.orglibretexts.orglibretexts.org For instance, a derivative of 1-(5-methylbenzofuran-2-yl)ethanone, such as the corresponding halide, could be coupled with a boronic acid to introduce a new aryl or alkyl group. The Heck reaction, another palladium-catalyzed process, couples an alkene with an aryl or vinyl halide, offering another avenue for derivatization. fiveable.me

Gilman reagents (lithium diorganocopper compounds) are also effective for coupling with organohalides. openstax.orglibretexts.org These reagents could potentially be used to introduce alkyl groups to a derivatized ethanone moiety. The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps at the metal center. openstax.orglibretexts.orglibretexts.org

| Coupling Reaction | Catalyst/Reagent | Key Transformation |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Forms a C-C bond between an organoboron compound and an organohalide. openstax.orglibretexts.orglibretexts.org |

| Heck Reaction | Palladium catalyst | Forms a C-C bond between an alkene and an aryl or vinyl halide. fiveable.me |

| Gilman Reagent Coupling | Lithium diorganocopper | Forms a C-C bond by coupling with an organohalide. openstax.orglibretexts.org |

Regioselective and Stereoselective Synthesis of Substituted Benzofuran Frameworks

The precise control over the substitution pattern (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex heterocyclic molecules like benzofurans, as these features dictate their biological and material properties. The development of methodologies to selectively construct substituted benzofuran frameworks has been a significant focus of synthetic organic chemistry. mdpi.com

A primary challenge in benzofuran synthesis is controlling the regiochemistry of the cyclization step, especially when the benzene (B151609) ring precursor has multiple potential sites for ring closure. nsf.govoregonstate.edu To address this, a variety of strategies have been developed, largely centered around transition metal-catalyzed reactions and carefully designed intramolecular cyclizations. nih.gov Palladium- and copper-based catalysts are frequently employed in cross-coupling reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield the benzofuran core. divyarasayan.orgacs.org This method offers good control and is tolerant of a wide range of functional groups. divyarasayan.org

Alternative metal-free approaches have also gained traction. One notable method involves the use of hypervalent iodine reagents to mediate the oxidative cyclization of o-hydroxystilbenes into 2-arylbenzofurans. mdpi.comorganic-chemistry.org Another powerful, one-step regioselective method involves the reaction of phenols and α-haloketones promoted by titanium tetrachloride, which combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration. mdpi.com This approach has proven effective for a broad scope of substrates, including alkyl- and alkoxy-substituted phenols, with the substituent patterns on the benzene ring showing little negative effect on the reaction outcomes. mdpi.com

For constructing highly substituted systems with predictable regiochemistry, a Diels-Alder based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing an ester group has been reported. nsf.govoregonstate.edunih.gov This reaction proceeds with high levels of regioselectivity due to the polarized nature of the coupling partners, allowing for the creation of complex substitution patterns. nsf.govoregonstate.edu

The table below summarizes various regioselective synthetic strategies for the benzofuran framework.

| Method | Starting Materials | Key Reagents/Catalysts | Outcome | Reference(s) |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, Copper Iodide (co-catalyst), Triethylamine | Substituted Benzofurans | nih.govdivyarasayan.orgacs.org |

| Titanium-Promoted Cyclodehydration | Phenols, α-Haloketones | Titanium Tetrachloride (TiCl₄) | 2-Alkyl or 2-Aryl Benzofurans | mdpi.com |

| Oxidative Cyclization | o-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | 2-Arylbenzofurans | mdpi.comorganic-chemistry.org |

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes with Ester Group | AlCl₃, Trifluoroacetic Acid (TFA) | Substituted Benzofuranones | nsf.govoregonstate.edu |

| Palladium-Catalyzed Enolate Arylation | Phenols, β-Ketoesters | Palladium catalyst | Differentially Substituted Benzofurans | organic-chemistry.org |

Stereoselectivity becomes crucial when the benzofuran derivative contains chiral centers. While many syntheses of the benzofuran core result in an achiral, planar ring system, subsequent modifications or specific synthetic designs can introduce stereocenters. For instance, the ketone group in 1-(benzofuran-2-yl)ethanone can be reduced to a chiral alcohol. A highly stereoselective method for this transformation utilizes a whole-cell biocatalyst, Lactobacillus paracasei, to produce (S)-1-(benzofuran-2-yl)ethanol with excellent enantiomeric excess (>99.9%) and high yield (92%). researchgate.net This "green" approach highlights the potential of biocatalysis in achieving high stereoselectivity under mild conditions. researchgate.net

Scale-Up Considerations and Process Chemistry for 1-(5-Methylbenzofuran-2-yl)ethanone Production

The transition from laboratory-scale synthesis to large-scale industrial production of a specialty chemical like 1-(5-methylbenzofuran-2-yl)ethanone requires careful consideration of process chemistry principles to ensure efficiency, safety, cost-effectiveness, and sustainability. While specific scale-up data for this compound is not publicly documented, an analysis of its likely synthetic routes allows for the extrapolation of key industrial considerations.

A common and direct laboratory synthesis for 2-acetylbenzofurans involves the reaction of a corresponding salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base. nih.gov For the target molecule, this would involve 2-hydroxy-4-methylbenzaldehyde (B1293496) reacting with chloroacetone. Another viable route is the reaction of substituted phenols with α-haloketones, promoted by a Lewis acid like titanium tetrachloride. mdpi.com

Key scale-up considerations for these types of processes include:

Reaction Conditions and Optimization: Laboratory conditions often prioritize yield over other factors. On a large scale, parameters such as reaction temperature, pressure, and mixing (agitation) must be precisely controlled to manage heat transfer (exotherms), ensure reaction homogeneity, and maximize throughput. Solvent selection is crucial; an ideal solvent should not only facilitate the reaction but also be inexpensive, non-toxic, recyclable, and allow for easy product isolation. enamine.net For example, while chlorinated solvents may be used in the lab, their use is often avoided in large-scale production due to environmental and safety concerns.

Catalyst Efficiency and Management: If a metal-catalyzed route is employed (e.g., using palladium or copper), the catalyst's lifecycle is a major consideration. nih.govacs.org This includes the initial cost, turnover number (TON), and turnover frequency (TOF), which dictate its efficiency. The potential for catalyst deactivation, recovery from the reaction mixture, and reuse are vital for a cost-effective process. Furthermore, stringent removal of any residual metal from the final product is mandatory, especially for applications in pharmaceuticals or electronics.

Work-up and Purification: The purification method must be scalable and efficient. Laboratory-scale column chromatography is generally not feasible for bulk production. enamine.net Industrial-scale purification would likely rely on methods such as crystallization, distillation (if the product is thermally stable and volatile), or extraction. Developing a robust crystallization process that consistently yields the product with the desired purity and physical form (e.g., crystal size) is often a primary goal of process development.

Process Safety and Environmental Impact: A thorough hazard assessment is required for large-scale operations. This includes evaluating the toxicity and reactivity of all materials (e.g., chloroacetone is a lachrymator, and TiCl₄ reacts violently with water), managing potential exothermic events, and ensuring proper containment. mdpi.com Modern process chemistry emphasizes "green" principles, aiming to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents. researchgate.net The development of a biocatalytic step, for instance, could significantly improve the process's environmental footprint. researchgate.net

The following table outlines the primary challenges and considerations for scaling up the production of 1-(5-Methylbenzofuran-2-yl)ethanone.

| Parameter | Laboratory Scale | Scale-Up Consideration/Challenge |

| Reagents | High purity reagents, cost is secondary. | Cost, availability, and safety of bulk chemicals (e.g., TiCl₄, chloroacetone). mdpi.com |

| Solvent | Often selected for optimal reaction (e.g., chlorinated solvents). | Selection based on cost, safety, environmental impact, and ease of recovery. |

| Catalyst | High loading may be used to ensure completion. | Optimizing catalyst loading (lowering cost), recovery, and reuse. Ensuring removal from the final product. nih.govacs.org |

| Temperature Control | Simple heating mantles/ice baths. | Management of exotherms in large reactors, requiring advanced cooling/heating systems. |

| Purification | Column chromatography. | Development of robust, scalable methods like crystallization or distillation. enamine.net |

| Waste | Disposed of as chemical waste. | Minimization of waste streams ("atom economy"), and treatment/recycling of byproducts. |

Sophisticated Spectroscopic and Structural Elucidation of 1 5 Methylbenzofuran 2 Yl Ethanone Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For 1-(5-Methylbenzofuran-2-yl)ethanone, a suite of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into the electronic environment of each nucleus and the through-bond and through-space connectivities.

While direct experimental 2D NMR data for 1-(5-Methylbenzofuran-2-yl)ethanone is not widely published, the application of these techniques can be understood by examining related benzofuran (B130515) structures. Two-dimensional NMR techniques are critical in assembling the molecular puzzle. nih.govbldpharm.comnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For 1-(5-Methylbenzofuran-2-yl)ethanone, COSY would be instrumental in identifying the correlations between the aromatic protons on the benzofuran ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It allows for the definitive assignment of protonated carbons. bldpharm.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the C2 carbon of the benzofuran ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the stereochemistry and conformation of the molecule. For example, NOESY could show spatial proximity between the acetyl methyl protons and the proton at the C3 position of the furan (B31954) ring.

To illustrate, predicted ¹H and ¹³C NMR chemical shifts for 1-(5-Methylbenzofuran-2-yl)ethanone are presented below. These predictions are based on computational models and analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | 2.55 | 26.5 |

| 5-CH₃ | 2.45 | 21.3 |

| H-3 | 7.40 | 115.0 |

| H-4 | 7.50 | 128.0 |

| H-6 | 7.20 | 120.0 |

| H-7 | 7.60 | 112.0 |

| C=O | - | 188.0 |

| C2 | - | 154.0 |

| C3a | - | 130.0 |

| C5 | - | 135.0 |

| C7a | - | 155.0 |

| Note: These are predicted values and may differ from experimental results. |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While no specific ssNMR studies on 1-(5-Methylbenzofuran-2-yl)ethanone are publicly available, this technique would be essential to differentiate between potential polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the carbon and proton nuclei in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for 1-(5-Methylbenzofuran-2-yl)ethanone has not been reported, data from the closely related compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, offers valuable insights. bldpharm.comscbt.com In the crystal structure of the bromo-derivative, molecules are observed to be nearly planar. The crystal packing is stabilized by C-H···O hydrogen bonds, which link the molecules into chains. bldpharm.com It is plausible that 1-(5-Methylbenzofuran-2-yl)ethanone would exhibit similar intermolecular interactions, with the acetyl oxygen atom acting as a hydrogen bond acceptor.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Orthorhombic | Pca2₁ | C-H···O hydrogen bonds bldpharm.comscbt.com |

| 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime | Monoclinic | P2₁/n | O-H···N hydrogen bonds, π-π stacking researchgate.net |

The study of polymorphism is crucial in the pharmaceutical and materials sciences as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities. To date, no polymorphism or co-crystallization studies have been published for 1-(5-Methylbenzofuran-2-yl)ethanone. Such studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting crystals using techniques like SC-XRD and ssNMR to identify and characterize any different crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation patterns under ionization.

The molecular formula of 1-(5-Methylbenzofuran-2-yl)ethanone is C₁₁H₁₀O₂. bldpharm.comchemcd.com HRMS would confirm this by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical exact mass.

Theoretical Exact Mass Calculation:

C₁₁: 11 * 12.000000 = 132.000000

H₁₀: 10 * 1.007825 = 10.078250

O₂: 2 * 15.994915 = 31.989830

Total Exact Mass: 174.068080 u

The fragmentation pathway upon electron ionization would likely involve characteristic losses that can help to confirm the structure. A plausible fragmentation pathway for 1-(5-Methylbenzofuran-2-yl)ethanone would involve:

Formation of the molecular ion [M]⁺•.

Alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺.

Loss of the entire acetyl group as a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Cleavage of the benzofuran ring system.

Analysis of these fragmentation patterns by HRMS provides definitive structural information. orientjchem.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a detailed fingerprint of the functional groups present and can offer insights into molecular symmetry. For the compound 1-(5-Methylbenzofuran-2-yl)ethanone, a comprehensive analysis of its vibrational spectra allows for the unambiguous identification of its key structural features, namely the benzofuran core, the acetyl group, and the methyl substituent.

While dedicated, peer-reviewed experimental and theoretical vibrational analyses specifically for 1-(5-Methylbenzofuran-2-yl)ethanone are not extensively available in the public domain, a robust understanding of its expected spectroscopic features can be constructed. This is achieved through the analysis of the vibrational modes of its constituent functional groups and by drawing parallels with closely related and well-characterized molecules, such as 2-acetylbenzofuran (B162037) and various substituted benzofurans.

The molecular structure of 1-(5-Methylbenzofuran-2-yl)ethanone is characterized by a planar benzofuran ring system with an acetyl group at the 2-position and a methyl group at the 5-position. The molecule belongs to a low symmetry point group, likely C_s, assuming the acetyl and methyl groups lie in the plane of the benzofuran ring. This low symmetry implies that all vibrational modes will be both IR and Raman active.

A detailed breakdown of the expected vibrational frequencies and their assignments for 1-(5-Methylbenzofuran-2-yl)ethanone is presented below, categorized by the principal functional groups.

Carbonyl Group (C=O) Vibrations

The most intense and characteristic absorption in the IR spectrum of an acetyl-substituted benzofuran is the carbonyl (C=O) stretching vibration. For 1-(5-Methylbenzofuran-2-yl)ethanone, this band is anticipated to appear in the region of 1670-1690 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring system is expected to lower the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹). In a related compound, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the C=O stretching vibration was observed at 1689 cm⁻¹ mdpi.com. This provides a strong reference point for the expected C=O frequency in the title compound.

Benzofuran Ring Vibrations

The vibrational modes of the benzofuran ring system are complex and involve contributions from C-H, C=C, C-O, and C-C stretching and bending vibrations.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) and furan rings are expected to appear in the region of 3000-3150 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system typically give rise to a series of bands in the 1450-1620 cm⁻¹ region. For benzofuran derivatives, characteristic bands are often observed around 1600-1610 cm⁻¹, 1560-1570 cm⁻¹, and 1450-1490 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the furan ring are crucial for identifying the benzofuran core. These are typically found in the 1000-1250 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and are expected in the 750-900 cm⁻¹ region.

Methyl Group Vibrations

The presence of two distinct methyl groups—one on the acetyl moiety and one directly attached to the benzofuran ring at the 5-position—will give rise to characteristic vibrational modes.

C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are anticipated in the 2850-3000 cm⁻¹ range.

C-H Bending: The symmetric and asymmetric bending (scissoring) vibrations of the methyl groups are expected to appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

The following tables provide a detailed, interactive summary of the expected vibrational frequencies for 1-(5-Methylbenzofuran-2-yl)ethanone based on established group frequencies and data from analogous compounds.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for 1-(5-Methylbenzofuran-2-yl)ethanone

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3150 - 3000 | ν(C-H) | Aromatic | Medium | Strong |

| 3000 - 2850 | ν(C-H) | Methyl | Medium | Medium |

| 1690 - 1670 | ν(C=O) | Acetyl | Strong | Medium |

| 1620 - 1450 | ν(C=C) | Aromatic Ring | Medium-Strong | Strong |

| 1470 - 1430 | δ_as(CH₃) | Methyl | Medium | Medium |

| 1380 - 1370 | δ_s(CH₃) | Methyl | Medium | Medium |

| 1250 - 1000 | ν(C-O-C) | Furan Ether | Strong | Weak |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(5-Methylbenzofuran-2-yl)ethanone |

| 2-Acetylbenzofuran |

Chemical Reactivity, Functionalization, and Derivatization of 1 5 Methylbenzofuran 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the regioselectivity of such reactions in 1-(5-Methylbenzofuran-2-yl)ethanone is governed by the electronic effects of its substituents. The acetyl group at the C2 position is strongly electron-withdrawing, which deactivates the furan (B31954) portion of the bicyclic system towards electrophilic attack. Conversely, the methyl group at the C5 position is an activating group, directing electrophiles to the ortho and para positions of the benzene (B151609) ring.

Consequently, electrophilic aromatic substitution reactions on 1-(5-Methylbenzofuran-2-yl)ethanone are predicted to occur preferentially on the benzene moiety at positions C4 and C6. stackexchange.comlibretexts.org The C7 position is also activated but is more sterically hindered.

While specific studies on the electrophilic substitution of 1-(5-Methylbenzofuran-2-yl)ethanone are not extensively documented, related reactions on similar scaffolds provide insight. For instance, bromination of 1-(3-benzofuranyl)ethanone derivatives has been shown to occur on appended phenyl rings rather than the benzofuran core, underscoring the deactivating effect of the carbonyl group on the heterocyclic system. researchgate.net In the case of 1-(5-Methylbenzofuran-2-yl)ethanone, reactions like nitration, halogenation, or Friedel-Crafts acylation would likely yield products substituted on the activated benzene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 1-(4-Nitro-5-methylbenzofuran-2-yl)ethanone, 1-(6-Nitro-5-methylbenzofuran-2-yl)ethanone |

| Halogenation | Br⁺, Cl⁺ | 1-(4-Halo-5-methylbenzofuran-2-yl)ethanone, 1-(6-Halo-5-methylbenzofuran-2-yl)ethanone |

Nucleophilic Additions and Condensations at the Ethanone (B97240) Carbonyl

The ethanone moiety is a primary site for chemical modification, participating in a variety of nucleophilic additions and condensation reactions. The α-methyl group possesses acidic protons, enabling enolate formation and subsequent reactions, while the carbonyl carbon is electrophilic and prone to attack by nucleophiles.

A cornerstone reaction is the Claisen-Schmidt condensation , where 1-(5-Methylbenzofuran-2-yl)ethanone reacts with various aromatic aldehydes in the presence of a base (e.g., KOH in ethanol) to form α,β-unsaturated ketones, commonly known as chalcones. wikipedia.org These chalcones are pivotal intermediates for synthesizing a multitude of heterocyclic compounds.

Another important transformation is the Mannich reaction . In a process analogous to that for 1-(5-bromobenzofuran-2-yl)ethanone, the title compound can be aminomethylated at the α-carbon. researchgate.netresearchgate.net This reaction typically involves heating the ketone with paraformaldehyde and a secondary amine hydrochloride (like dimethylamine (B145610) or piperidine) to yield β-aminoketones, which are valuable synthetic precursors. researchgate.netnih.gov

The carbonyl group also readily undergoes condensation with hydrazine (B178648) and its derivatives to form hydrazones , and with hydroxylamine (B1172632) to form oximes . mdpi.comnih.gov These reactions are often the first step in the synthesis of pyrazole (B372694) and isoxazole (B147169) rings, respectively.

Furthermore, the methyl group alpha to the carbonyl can be halogenated, for instance, through reaction with bromine in a suitable solvent, to yield α-bromoacetylbenzofurans. prepchem.com These halogenated ketones are potent electrophiles used in various alkylation reactions.

Exploration of Cycloaddition Reactions Involving the Benzofuran Ring

The furan ring within the benzofuran system can potentially act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when activated by electron-donating groups. However, the aromaticity of the benzene portion of the scaffold means that such reactions often require forcing conditions or specific substrate modifications to proceed efficiently. The electron-withdrawing nature of the C2-acetyl group in 1-(5-Methylbenzofuran-2-yl)ethanone would further decrease the diene character of the furan ring, making cycloadditions challenging.

Research on related benzofuran systems demonstrates that cycloadditions are feasible. For example, intramolecular Diels-Alder reactions have been examined on benzofurans tethered to amidofurans. In some cases, the benzofuran ring acts as the dienophile. Other studies have shown that benzofuran-derived azadienes can undergo [4+2] cycloaddition reactions to construct complex spiro-fused heterocyclic frameworks.

While direct cycloaddition involving the benzofuran ring of 1-(5-Methylbenzofuran-2-yl)ethanone is not a commonly cited transformation, its derivatives can be employed in other cycloaddition pathways. For instance, a [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed to afford benzofuro[3,2-b]indol-3-one derivatives.

Transformations to Novel Heterocyclic Architectures (e.g., isoxazoles, pyrazoles, triazoles, thiazolidinones)

One of the most significant applications of 1-(5-Methylbenzofuran-2-yl)ethanone in synthetic chemistry is its use as a precursor for a variety of other heterocyclic systems. These transformations typically leverage the reactivity of the ethanone group, often via a chalcone (B49325) intermediate.

Isoxazoles: The synthesis of isoxazole derivatives is readily achieved from the chalcones derived from 1-(5-Methylbenzofuran-2-yl)ethanone. The reaction of these benzofuran chalcones with hydroxylamine hydrochloride in a basic medium, such as potassium hydroxide (B78521) in ethanol, leads to the cyclization of the α,β-unsaturated ketone system to form 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-arylisoxazoles.

Pyrazoles: Similarly, pyrazoline derivatives can be synthesized by the cyclocondensation of benzofuran chalcones with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine). thepharmajournal.combenthamscience.com The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. thepharmajournal.comderpharmachemica.com

Triazoles: The construction of 1,2,4-triazole (B32235) rings linked to the benzofuran core involves a multi-step sequence. For example, the ethanone group can be condensed with a carbohydrazide (B1668358) to form a hydrazone. This intermediate can then be cyclized and further functionalized to generate the target triazole-benzofuran hybrid molecules. One reported pathway involves reacting a benzofuran carbohydrazide with an isothiocyanate, followed by cyclization in a basic medium to furnish the triazole ring.

Thiazolidinones: The synthesis of thiazolidinone derivatives typically begins with the chalcone intermediate. The chalcone is first condensed with an amine to form a Schiff base (azomethine). Subsequent reaction of this Schiff base with thioglycolic acid or a derivative thereof results in the formation of the 2,3-disubstituted-1,3-thiazolidin-4-one ring. This established route provides access to a wide range of thiazolidinone-benzofuran conjugates.

Table 2: Synthesis of Heterocycles from 1-(5-Methylbenzofuran-2-yl)ethanone Derivatives

| Target Heterocycle | Key Intermediate | Key Reagents | Reference Reaction Type |

|---|---|---|---|

| Isoxazole | Benzofuran Chalcone | Hydroxylamine hydrochloride, KOH | Cyclocondensation |

| Pyrazole/Pyrazoline | Benzofuran Chalcone | Hydrazine hydrate, Acetic acid | Cyclocondensation thepharmajournal.comderpharmachemica.com |

| 1,2,3-Triazole | 1-(Benzofuran-2-yl)ethanone | 1,2,3-Triazole-4-carbohydrazide, HCl | Condensation mdpi.com |

Oxidation and Reduction Chemistry of 1-(5-Methylbenzofuran-2-yl)ethanone

Reduction: The carbonyl group of the ethanone moiety can be selectively reduced to afford different products. Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or a more potent agent like lithium aluminum hydride (LiAlH₄) converts the ketone into the corresponding secondary alcohol, 1-(5-Methylbenzofuran-2-yl)ethanol. researchgate.net More vigorous reduction methods, such as the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction, can be employed to completely remove the carbonyl oxygen, yielding 2-ethyl-5-methylbenzofuran.

Oxidation: The benzofuran nucleus and its substituents are susceptible to oxidation under various conditions. The methyl group on the benzene ring (C5) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. amanote.com The benzofuran ring itself can undergo oxidative cleavage. For example, catalytic oxidation with hydrogen peroxide in the presence of metalloporphyrin catalysts can lead to the formation of epoxides, which may rearrange to products like lactones (e.g., 5-methylbenzofuran-2(3H)-one) or ring-opened structures such as substituted salicylaldehydes. mdpi.comresearchgate.net

Molecular Interaction Studies and Mechanistic Insights of 1 5 Methylbenzofuran 2 Yl Ethanone at the Biomolecular and Cellular Levels Strictly Excluding Clinical/dosage/safety/adverse Effects

In Vitro Assays for Target Identification and Validation

Comprehensive searches of scientific databases have yielded no specific data regarding in vitro assays to identify and validate the biological targets of 1-(5-Methylbenzofuran-2-yl)ethanone.

Enzymatic Inhibition Kinetics and Binding Affinity Measurements

There are no available studies detailing the enzymatic inhibition kinetics or binding affinity measurements for 1-(5-Methylbenzofuran-2-yl)ethanone. Consequently, parameters such as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and K₋d (dissociation constant) for this specific compound's interaction with any enzyme are not documented.

Receptor Binding Profile Analysis

No research has been published on the receptor binding profile of 1-(5-Methylbenzofuran-2-yl)ethanone. Therefore, its affinity and selectivity towards any known biological receptors remain uncharacterized.

Cellular Pathway Modulation Studies

There is a lack of research on the effects of 1-(5-Methylbenzofuran-2-yl)ethanone on cellular pathways. Studies investigating its potential to induce apoptosis, generate reactive oxygen species (ROS), or alter gene expression profiles in specific cell lines have not been found in the existing scientific literature.

Structure-Based Design Principles for Modulating Molecular Recognition

No literature is available that discusses the structure-based design principles for modulating the molecular recognition of 1-(5-Methylbenzofuran-2-yl)ethanone. Such studies would typically involve computational modeling and synthetic chemistry to understand how structural modifications of the compound might influence its biological activity.

Biophysical Characterization of Compound-Biomolecule Interactions

There are no published studies on the biophysical characterization of interactions between 1-(5-Methylbenzofuran-2-yl)ethanone and any biomolecule. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which would provide data on the thermodynamics and kinetics of binding, have not been applied to this compound in any available research.

Mechanistic Investigations of Selective Cellular Responses in Vitro

Due to the absence of primary research on the cellular effects of 1-(5-Methylbenzofuran-2-yl)ethanone, there are no mechanistic investigations into any selective cellular responses it might elicit in vitro.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Methylbenzofuran 2 Yl Ethanone Analogs

Systematic Substitution Effects on Molecular Interaction Profiles

The interaction of 1-(5-Methylbenzofuran-2-yl)ethanone analogs with biological macromolecules is highly dependent on the nature and position of substituents on the benzofuran (B130515) core. Systematic modifications have revealed key insights into their molecular interaction profiles.

The C-2 position of the benzofuran ring is a critical point for substitution. SAR studies have consistently shown that attaching ester groups or various heterocyclic rings at this position is crucial for the cytotoxic activity of these compounds. nih.govnih.gov For instance, the acetyl group in 1-(benzofuran-2-yl)ethanone derivatives serves as a key structural element that can be further modified to modulate interactions with target proteins.

Halogenation of the benzofuran scaffold has a pronounced effect on molecular interactions. The introduction of halogens, such as bromine or fluorine, is considered advantageous due to their ability to enhance hydrophobic and electronic properties, which can lead to improved cytotoxic effects. nih.gov The position of the halogen is also critical; para-substituted halogens on appended phenyl rings are often associated with more favorable hydrophobic interactions and thus greater potency. nih.gov Studies on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives have confirmed that introducing a bromine atom into the structure increases the cytotoxic potential. researchgate.netdntb.gov.ua

Studies involving the interaction of benzofuran derivatives with proteins like bovine serum albumin (BSA) have shown that the nature of the benzofuran ring system itself influences binding. For example, a benzomonofuran derivative was found to bind to BSA with a higher affinity and induce thermal stabilization, effects not observed with a comparable benzodifuran derivative, highlighting that ring fusion alters interaction capabilities. nih.gov

Correlation of Structural Features with In Vitro Biological Activity at a Molecular Level

The biological activity of 1-(5-Methylbenzofuran-2-yl)ethanone analogs has been evaluated across various therapeutic areas, with anticancer activity being a primary focus. A clear correlation exists between specific structural features and the observed in vitro efficacy.

Substitutions on the benzofuran ring are paramount in defining the anticancer potency. Early SAR studies identified that modifications at the C-2 position significantly influence the selectivity of these compounds for cancer cells over normal cells. nih.govnih.gov A study of newly synthesized 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives tested their cytotoxicity against several cancer cell lines. The results indicated that brominated derivatives were particularly effective. researchgate.net For example, compound 7 (a brominated derivative) showed an IC₅₀ value of 6.3 µM against A549 lung cancer cells, while compound 8 (containing both bromine and a methoxy (B1213986) group) was active against both A549 and HepG2 cells. researchgate.net The pro-oxidative and pro-apoptotic properties of these compounds were confirmed, suggesting a mechanism for their anticancer effects. researchgate.netdntb.gov.ua

The tables below summarize the in vitro activity of various benzofuran analogs, illustrating the impact of different substitution patterns.

| Compound | Substitution Pattern | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Compound 7 | Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | A549 (Lung Cancer) | 6.3 ± 2.5 | researchgate.net |

| Compound 7 | Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | HepG2 (Liver Cancer) | 11 ± 3.2 | researchgate.net |

| Compound 8 | Brominated and methoxylated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | A549 (Lung Cancer) | Significant Activity | researchgate.net |

| Compound 8 | Brominated and methoxylated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | HepG2 (Liver Cancer) | Significant Activity | researchgate.net |

| Compound 3f | 2-(4-Oxo-3-phenyl-thiazolidin-2-ylidenehydrazino)acetyl-benzofuran | HEPG2 (Liver Cancer) | 12.4 (µg/mL) | researchgate.net |

| Compound 8 (PI3K/VEGFR2 inhibitor) | Benzofuran hybrid | HePG2 (Liver Cancer) | 11-17 | nih.gov |

| Compound 8 (PI3K/VEGFR2 inhibitor) | Benzofuran hybrid | PC3 (Prostate Cancer) | 11-17 | nih.gov |

Beyond cancer, benzofuran derivatives have shown immunomodulatory effects. The natural product 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone (1 ) demonstrated inhibition of polymorphonuclear leukocyte (PMN) chemotaxis with an IC₅₀ comparable to ibuprofen (B1674241). nih.gov Synthetic benzoxazepine derivatives of this compound showed even greater activity; compound 2 was five times more potent than ibuprofen in inhibiting PMN migration. nih.gov This highlights how converting the core structure can dramatically enhance a specific biological activity.

| Compound | Description | Bioactivity | Potency | Reference |

|---|---|---|---|---|

| Compound 1 | 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Inhibition of PMN Chemotaxis | IC₅₀ comparable to Ibuprofen | nih.gov |

| Compound 2 | Synthetic benzoxazepine derivative of Compound 1 | Inhibition of PMN Chemotaxis | 5x stronger than Ibuprofen | nih.gov |

| Compound 5 | Synthetic benzoxazepine derivative of Compound 1 | Inhibition of luminol-enhanced chemiluminescence | IC₅₀ lower than Acetylsalicylic acid | nih.gov |

Influence of Stereochemistry on Binding and Recognition

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its ability to bind to a biological target. For benzofuran derivatives, stereochemistry plays a significant role in their biological recognition and activity.

While specific studies on the stereoisomers of 1-(5-Methylbenzofuran-2-yl)ethanone are not widely reported, research on related structures underscores the importance of chirality. In the context of polymerization, the asymmetric cationic polymerization of benzofuran can produce optically active polymers. acs.org The stereostructure of the resulting poly(benzofuran), specifically a trans-threo-diisotactic structure, was found to be the origin of its optical activity. This outcome was achieved through a combination of regio-, trans-, and enantioselective propagation steps, where the choice of a chiral acid catalyst was essential for the asymmetric induction. acs.org This demonstrates that the stereochemical pathway of a reaction involving the benzofuran ring can be precisely controlled to yield specific three-dimensional structures.

In small molecule-protein interactions, the stereochemistry of side chains attached to the benzofuran core can dictate binding affinity and efficacy. For example, in a series of benzofurylethanolamine analogs of propafenone (B51707), which are chiral molecules, the spatial arrangement of the ethanolamine (B43304) side chain is critical for its interaction with the target, in this case, P-glycoprotein involved in multidrug resistance. nih.gov Although this study focused more on lipophilicity, the inherent chirality of the molecules implies that different stereoisomers would exhibit differential binding and activity, a common principle in medicinal chemistry. The precise fit of a molecule into the binding pocket of a protein is often dependent on the correct stereochemical configuration, with one enantiomer frequently being more active than the other.

Computational Approaches in SAR Elucidation (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of benzofuran derivatives. These approaches establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been successfully applied to benzofuran analogs to predict their activity and guide the design of new, more potent compounds. nih.gov For a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity, a 2D-QSAR model was developed. nih.gov This model, which showed good statistical significance (R² = 0.816), identified key molecular descriptors that influence the biological activity, providing a roadmap for future synthesis. nih.gov

In another study on benzofuran analogs of propafenone that reverse multidrug resistance, an excellent correlation was found between the compounds' activity and their calculated lipophilicity (log P). nih.gov A multiple linear regression analysis for the entire dataset yielded an equation with very high predictive power, demonstrating that lipophilicity is a key driver of activity in this class of compounds. nih.gov

For benzofuran/benzothiophene biphenyl (B1667301) derivatives designed as PTPase-1B inhibitors, a QSAR model revealed that molar refractivity and the presence of hydrophobic substituents at specific positions were significant descriptors for activity. nih.gov The model also indicated that direct attachment of the benzofuran ring to the biphenyl moiety was beneficial for activity. nih.gov

Molecular docking, another computational technique, has been used to visualize and analyze the binding modes of benzofuran derivatives within the active sites of target proteins. For instance, docking studies of novel benzofuran hybrids as dual PI3K/VEGFR2 inhibitors helped to rationalize the observed biological activities and predict binding affinities. nih.govnih.gov Similarly, the varying activities of noscapine (B1679977) analogs modified on the benzofuranone ring were explained using in silico molecular modeling, which provided insights into their interaction with tubulin. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also enable the rational design and prediction of the activity of new molecules prior to their synthesis, saving time and resources in the drug discovery process. nih.gov

Impact of Ring Fusion and Substituent Position on Chemical Properties (non-physical/non-biological)

The chemical properties of the benzofuran ring system, including its reactivity and electronic characteristics, are significantly influenced by ring fusion and the placement of substituents. These properties are distinct from bulk physical properties (like melting point) and biological activity, and they govern how the molecule behaves in chemical reactions.

The position of substituents also directs the regioselectivity of further reactions. For example, electrophilic substitution on the benzofuran ring will be directed to specific positions based on the activating or deactivating nature of existing groups.

Ring fusion, the presence of the furan (B31954) ring fused to the benzene (B151609) ring, creates a unique electronic system. This affects properties like photoluminescence. A study on polysulfone polymers functionalized with benzoic acid and its derivatives showed that electron-donating groups (like methoxy and hydroxy) on the aromatic ring significantly enhanced the fluorescence emission intensities of their Europium(III) complexes. rsc.org This was attributed to a p-π conjugative effect that lowered the triplet state energy levels of the ligand, improving the energy transfer to the Eu(III) ion. rsc.org While this study was not on benzofuran itself, the principle directly applies to how substituents on the benzene portion of the benzofuran scaffold would modulate its electronic and photophysical properties.

Emerging Research Directions and Potential Non Therapeutic Applications of 1 5 Methylbenzofuran 2 Yl Ethanone

Role as Intermediates in Fine Chemical Synthesis

1-(5-Methylbenzofuran-2-yl)ethanone serves as a crucial intermediate in the synthesis of more complex molecules due to its reactive ketone and functionalized benzofuran (B130515) core. The ethanone (B97240) group at the 2-position is particularly amenable to a variety of chemical transformations, making it a versatile precursor for a wide range of fine chemicals.

Researchers have demonstrated that the acetyl group of similar 2-acetylbenzofurans can undergo various reactions. For instance, the reaction of 1-(benzofuran-2-yl)ethanone with isatin (B1672199) under alkaline conditions yields 2-(benzofuran-2-yl)quinoline-4-carboxylic acids, showcasing a pathway to complex heterocyclic systems. researchgate.net Furthermore, the methylene (B1212753) group adjacent to the carbonyl is readily halogenated, as seen in the bromination of benzofuran-2-yl methyl ketone to produce 1-(benzofuran-2-yl)-2-bromoethanone, a reactive intermediate for further elaboration. prepchem.com

The benzofuran ring itself can be further functionalized. For example, studies on the structural isomer 1-(3-methyl-1-benzofuran-2-yl)ethanone have shown that the benzofuran core can be brominated and substituted with various groups to create a library of new derivatives. nih.govresearchgate.net This inherent reactivity highlights the potential of 1-(5-Methylbenzofuran-2-yl)ethanone to be a starting point for a diverse array of novel compounds with tailored properties.

One notable synthetic application involves the creation of novel monomers. For instance, the related compound 1-(3-aminobenzofuran-2-yl)ethan-1-one has been synthesized as a precursor to N-(2-acetyl-benzofuran-3-yl)acrylamide, a novel acrylamide (B121943) monomer. researchgate.net This suggests that 1-(5-Methylbenzofuran-2-yl)ethanone could similarly be functionalized to produce unique monomers for polymer synthesis.

Applications in Materials Science

The unique photophysical and electronic properties of the benzofuran system have led to its exploration in materials science, particularly in the development of organic electronics. While direct applications of 1-(5-Methylbenzofuran-2-yl)ethanone are still emerging, the broader class of benzofuran derivatives shows significant promise.

Conductive Polymers and Organic Electronics: The planar and aromatic nature of the benzofuran core makes it an attractive building block for conjugated polymers. These polymers can exhibit semiconductor properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the substituents on the benzofuran ring, as is possible with 1-(5-Methylbenzofuran-2-yl)ethanone, allows for the fine-tuning of the electronic properties of the resulting materials.

Liquid Crystals: The rigid, rod-like structure of certain benzofuran derivatives makes them candidates for use in liquid crystal displays. The introduction of specific functional groups can influence the mesomorphic properties, such as the temperature range and stability of the liquid crystalline phases. The versatility of 1-(5-Methylbenzofuran-2-yl)ethanone as a synthetic intermediate could enable the creation of novel liquid crystalline materials with optimized performance characteristics.

Exploration in Catalysis and Ligand Design

The structural features of 1-(5-Methylbenzofuran-2-yl)ethanone make it an intriguing candidate for the design of novel ligands for catalysis. The presence of both an oxygen atom within the furan (B31954) ring and the carbonyl oxygen of the ethanone group provides potential coordination sites for metal ions.

By chemically modifying the ethanone side chain, for example, through the formation of Schiff bases or other condensation reactions, it is possible to create multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The methyl group on the benzene (B151609) ring can also influence the steric and electronic environment of the metal center, potentially leading to enhanced catalytic activity or selectivity. While specific examples utilizing 1-(5-Methylbenzofuran-2-yl)ethanone are not yet widely reported, the foundational chemistry of benzofuran derivatives supports this as a promising area of future research.

Sensor Development and Chemoresponsive Materials

The development of sensors and chemoresponsive materials often relies on molecules that exhibit a detectable change in their physical or chemical properties upon interaction with a specific analyte. The benzofuran scaffold, with its inherent fluorescence and potential for tailored functionality, is a promising platform for such applications.

Derivatives of 1-(5-Methylbenzofuran-2-yl)ethanone could be designed to act as chemosensors. For example, the introduction of specific binding sites for metal ions or other small molecules could lead to a change in the fluorescence or absorption spectrum of the compound upon binding. This change could then be used to quantify the concentration of the analyte. The versatility in modifying both the benzofuran ring and the acetyl group allows for the creation of a diverse range of potential sensor molecules. Research into the pro-oxidative effects of related brominated benzofuran derivatives suggests that these compounds can interact with and modify their cellular environment, a principle that could be harnessed in the design of responsive materials. nih.gov

Advanced Synthetic Methodologies for Industrial Applications

The commercial availability of 1-(5-Methylbenzofuran-2-yl)ethanone indicates that scalable synthetic routes have been developed. bldpharm.com For industrial applications, the efficiency, cost-effectiveness, and environmental impact of the synthesis are paramount. Research into the synthesis of benzofurans has explored various catalytic systems to improve yields and reduce waste.

Conclusion and Future Perspectives in the Research of 1 5 Methylbenzofuran 2 Yl Ethanone

Summary of Key Research Advancements

Research involving the 1-(5-Methylbenzofuran-2-yl)ethanone scaffold is emblematic of the wider progress in the study of benzofuran (B130515) derivatives. These compounds are recognized as "privileged structures" in medicinal chemistry due to their wide array of biological activities. researchgate.netrsc.org Key advancements can be summarized in several areas:

Anticancer Agent Development : A primary focus of benzofuran research has been the synthesis of derivatives with potential anticancer properties. rsc.orgnih.gov Studies have shown that modifications to the benzofuran core can lead to compounds with significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. rsc.orgresearchgate.net For instance, derivatives of the isomeric 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and tested, with some showing selective action towards chronic myelogenous leukemia cells. nih.gov The introduction of different functional groups, such as halogens or heterocyclic moieties like pyrazole (B372694), has been a key strategy to enhance anticancer efficacy. rsc.orgnih.gov

Antimicrobial Research : The benzofuran nucleus is a component of many compounds developed for their antibacterial and antifungal properties. nih.gov Research has demonstrated that derivatives can act as inhibitors of critical bacterial enzymes, such as DNA gyrase B in Mycobacterium tuberculosis. nih.gov The structural similarity of 1-(5-Methylbenzofuran-2-yl)ethanone to these active compounds suggests its potential as a building block for new antimicrobial agents.

Synthetic Methodologies : Significant progress has been made in the synthesis of benzofuran derivatives. Classical methods are being superseded by more efficient and versatile strategies, often employing transition-metal catalysts such as palladium, copper, rhodium, and nickel. nih.govacs.org These modern techniques allow for greater control over the substitution patterns on the benzofuran ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Materials Science Applications : Beyond medicine, benzofuran derivatives are being explored for their applications in materials science. Their inherent properties, such as thermal stability, high quantum yields, and blue-light emission, make them suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.govingentaconnect.com

A summary of these key research areas is presented in the table below.

Table 1: Key Research Advancements in Benzofuran Chemistry| Research Area | Key Advancements | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer, antimicrobial, and antiviral agents. rsc.orgrsc.org | Derivatives show cytotoxicity against cancer cells and inhibit bacterial growth. researchgate.netnih.gov |

| Synthetic Chemistry | Emergence of transition-metal catalyzed and green synthesis routes. nih.govmdpi.com | Improved efficiency, regioselectivity, and access to complex derivatives. researchgate.net |

| Materials Science | Application in organic electronics. nih.gov | Use as blue-light emitters and hole-transporting materials in OLEDs. nih.govingentaconnect.com |

| Neuroscience | Exploration of neuroprotective properties. nih.gov | Some natural benzofurans show potential in models of Alzheimer's disease. nih.gov |

Identification of Unexplored Research Frontiers

Despite the breadth of research on benzofurans, several frontiers remain largely unexplored for 1-(5-Methylbenzofuran-2-yl)ethanone and its derivatives.

Neuroprotective and Anti-Inflammatory Applications : While some natural benzofurans have been investigated for neuroprotective effects, particularly in the context of Alzheimer's disease, this remains a nascent field. nih.gov The potential of synthetic derivatives like 1-(5-Methylbenzofuran-2-yl)ethanone as modulators of neuroinflammation or amyloid-beta aggregation has not been systematically studied. Similarly, its application in developing new anti-inflammatory drugs is an open avenue, given that many heterocyclic compounds possess such properties. researchgate.netresearchgate.net

Advanced Materials : The application of benzofurans in OLEDs has been noted, but the specific potential of 1-(5-Methylbenzofuran-2-yl)ethanone derivatives in this area is unknown. nih.gov Research could focus on synthesizing polymers or small molecules from this scaffold to explore their electroluminescent properties, thermal stability, and utility in flexible electronics or as components in energy storage systems like batteries and supercapacitors.

Agrochemicals : The biological activity of benzofurans also suggests potential applications in agriculture as herbicides, fungicides, or insecticides. This is a significantly underdeveloped area of research for this class of compounds. medium.com

Photodynamic Therapy : The fluorescent properties of some benzofuran derivatives could be harnessed for applications in photodynamic therapy (PDT), where a photosensitizer is used to generate reactive oxygen species to kill cancer cells upon light activation.

The table below outlines these potential new directions.

Table 2: Unexplored Research Frontiers| Frontier | Potential Application | Rationale |

|---|---|---|

| Neuropharmacology | Treatment of neurodegenerative diseases (e.g., Alzheimer's). nih.gov | Benzofuran scaffolds show promise as neuroprotective agents. nih.gov |

| Advanced Materials | Organic electronics, energy storage. | Known properties of benzofurans in OLEDs can be expanded. nih.gov |

| Agrochemicals | Development of novel pesticides and herbicides. medium.com | Broad biological activity suggests potential against agricultural pests. |

| Photomedicine | Photosensitizers for photodynamic therapy. | Inherent fluorescence of the benzofuran core could be functionalized. nih.gov |

Challenges and Opportunities in Benzofuran Chemistry

The advancement of research on 1-(5-Methylbenzofuran-2-yl)ethanone is intrinsically linked to the broader challenges and opportunities within benzofuran chemistry.

Challenges :

Scalability of Synthesis : Many novel synthetic methods developed in academic labs are not easily scalable for industrial or large-scale production, which limits their practical application.

Regioselectivity : Controlling the precise position of functional groups during synthesis can be difficult, especially for complex, multi-substituted benzofurans. This is a critical challenge for creating specific isomers for SAR studies.

Green Chemistry : There is a continuous need for more environmentally friendly synthetic routes that reduce the use of harsh reagents, heavy metal catalysts, and volatile organic solvents. eurekaselect.com

Understanding Structure-Property Relationships : The properties of many benzofuran derivatives are not yet fully understood, making it difficult to design new molecules with specific desired biological or material properties from first principles.

Opportunities :

Catalytic Innovation : The development of new and more efficient catalysts, including those based on earth-abundant metals or even metal-free systems, presents a major opportunity to overcome synthetic challenges. nih.gov

Interdisciplinary Research : There is significant potential in combining chemistry with materials science, biology, and computational modeling. For example, docking studies can predict biological activity and guide synthetic efforts, saving time and resources. mdpi.com

Bio-inspired Synthesis : Natural products containing the benzofuran core can inspire the design of new synthetic molecules with enhanced biological activity and novel mechanisms of action. researchgate.net

Table 3: Summary of Challenges and Opportunities

| Aspect | Description |

|---|---|

| Challenges | Scalability of synthesis, achieving high regioselectivity, developing greener methods, and fully understanding structure-property relationships. |

| Opportunities | Innovating new catalytic systems, fostering interdisciplinary collaboration (e.g., with computational chemistry), and drawing inspiration from natural products. researchgate.net |

Prospective Methodological Innovations for Future Studies

Future research on 1-(5-Methylbenzofuran-2-yl)ethanone and its derivatives will benefit from the adoption of cutting-edge methodological innovations.

Flow Chemistry : The use of continuous flow reactors instead of traditional batch processes can improve reaction efficiency, safety, and scalability. This is particularly relevant for overcoming the challenge of scaling up promising synthetic routes.

Photoredox and Electrocatalysis : Visible-light-mediated catalysis and electrochemical synthesis are emerging as powerful green chemistry tools. nih.gov These methods can enable novel transformations under mild conditions, often avoiding the need for stoichiometric reagents.

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a highly sought-after strategy in organic synthesis as it reduces the number of steps required to build complex molecules. Applying advanced C-H activation techniques to the benzofuran core could rapidly generate diverse libraries of compounds for screening. mdpi.com

Machine Learning and AI : The use of artificial intelligence and machine learning algorithms can accelerate the discovery of new benzofuran derivatives. These tools can predict reaction outcomes, propose novel synthetic pathways, and identify molecules with high potential for specific biological or material applications based on vast datasets.

The application of these innovative methods will be crucial for unlocking the full potential of the 1-(5-Methylbenzofuran-2-yl)ethanone scaffold.

Table 4: Prospective Methodological Innovations| Methodology | Potential Impact |

|---|---|

| Flow Chemistry | Improved scalability, safety, and control over reaction conditions. |

| Photoredox/Electrocatalysis | Greener and milder synthesis conditions, access to unique reactivity. nih.gov |

| Direct C-H Activation | More efficient and atom-economical synthesis of complex derivatives. mdpi.com |

| AI and Machine Learning | Accelerated discovery of new compounds and optimization of synthetic routes. |

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing 1-(5-Methylbenzofuran-2-yl)ethanone, and how do researchers validate its purity and structural integrity?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzofuran backbone and methyl/ethanone substituents. High-resolution mass spectrometry (HRMS) is used to verify molecular weight (228.24 g/mol, C₁₄H₁₂O₃) . Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with melting point determination providing additional validation .

Q. How is the crystal structure of 1-(5-Methylbenzofuran-2-yl)ethanone determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve its crystal lattice parameters. For example, studies on similar brominated benzofuran derivatives reveal planarity of the benzofuran ring and dihedral angles between substituents, aiding in understanding steric and electronic effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) advise using personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should occur in a fume hood to avoid inhalation, and storage should be in cool, ventilated areas away from oxidizers. Waste disposal follows hazardous organic compound guidelines .

Q. What are the foundational synthetic routes for preparing 1-(5-Methylbenzofuran-2-yl)ethanone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 5-methylbenzofuran with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling temperature (0–5°C) and stoichiometric ratios to minimize side products like over-acylated derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 1-(5-Methylbenzofuran-2-yl)ethanone in multi-step reactions?

- Methodological Answer : Advanced techniques like continuous flow reactors improve scalability and yield by maintaining precise temperature/pH control. Catalytic systems (e.g., acid-tolerant zeolites) reduce byproduct formation, while in-situ monitoring (e.g., FTIR) enables real-time adjustments .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations model electron density distributions, identifying reactive sites (e.g., ethanone carbonyl). Molecular docking studies assess binding affinity to enzymes like cytochrome P450, guiding medicinal chemistry applications .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity, and what analytical methods validate these changes?

- Methodological Answer : Introducing halogens (e.g., bromine at the 5-position) enhances electrophilicity, tested via kinetic assays against microbial targets. LC-MS and X-ray photoelectron spectroscopy (XPS) confirm substitution patterns and electronic effects .

Q. What strategies address discrepancies in reported biological activity data for benzofuran derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences). Researchers use orthogonal assays (e.g., enzymatic inhibition + cell viability) and meta-analyses of published data to resolve inconsistencies. Standardized protocols (e.g., OECD guidelines) improve reproducibility .

Q. How is 1-(5-Methylbenzofuran-2-yl)ethanone utilized as a precursor in materials science?

- Methodological Answer : Its rigid benzofuran core serves as a building block for conjugated polymers. Suzuki-Miyaura coupling links it to aryl boronic acids, creating materials with tunable optoelectronic properties. Characterization via UV-vis spectroscopy and cyclic voltammetry confirms π-conjugation extension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.